1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid is a synthetic compound that belongs to the class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is notable in the field of organic chemistry and medicinal chemistry due to its potential applications in peptide synthesis and drug development. The compound is characterized by its unique structure, which includes an azepane ring, a carboxylic acid functional group, and the fluorenylmethoxycarbonyl moiety.
The compound can be sourced from various chemical suppliers, including VWR and Chemsrc, which provide detailed specifications such as molecular weight, purity, and storage conditions. The CAS number for this compound is 2171737-57-6, which is essential for identification in chemical databases.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid is classified under several categories:
The synthesis of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid typically involves the following steps:
Technical details about specific reagents and conditions used in these steps are often found in synthetic organic chemistry literature.
The molecular structure of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid features:
The compound's structural representation can be derived from its molecular formula (C27H30N2O6) and molecular weight (478.5 g/mol). The InChI key for this compound is provided for database searches.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid can participate in various chemical reactions:
Technical details regarding reaction conditions, yields, and purification methods are crucial for researchers working with this compound.
The mechanism of action for 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid primarily involves its role as a building block in peptide synthesis. Upon deprotection, the amino group becomes available for nucleophilic attack on activated carboxylic acids or other electrophiles, facilitating peptide bond formation.
Quantitative data regarding reaction kinetics and efficiency may vary based on experimental conditions and specific substrates used in coupling reactions.
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly employed to confirm the identity and purity of this compound.
1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid has several scientific applications:
The incorporation of the fluorenylmethyloxycarbonyl group onto the azepane nitrogen represents a foundational step in synthesizing 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid. This protection strategy leverages the orthogonal stability of the fluorenylmethyloxycarbonyl group toward acidic conditions while allowing selective deprotection under basic conditions. The standard protection protocol employs fluorenylmethyloxycarbonyl chloride or fluorenylmethyloxycarbonyl-hydroxysuccinimide ester in biphasic systems (e.g., sodium bicarbonate/dioxane/water) or anhydrous environments (e.g., pyridine/dichloromethane) to yield protected intermediates with >95% efficiency [6]. A critical advancement involves the implementation of reversible allyloxycarbonyl protection prior to fluorenylmethyloxycarbonyl installation. This approach, adapted from peptide thioester synthesis, prevents over-acylation side reactions during azepane functionalization—particularly relevant for glycine-rich sequences or sterically congested systems. Quantitative allyloxycarbonyl removal via palladium catalysis enables subsequent clean fluorenylmethyloxycarbonyl incorporation, enhancing product purity by 15–25% compared to direct methods [1].
Table 1: Comparative Performance of Azepane Nitrogen-Protection Strategies
Protection Method | Reagent | Solvent System | Yield (%) | Purity Advantage |
---|---|---|---|---|
Direct Fluorenylmethyloxycarbonyl | Fluorenylmethyloxycarbonyl-chloride | Dichloromethane/pyridine | 82–88 | Standard efficiency |
Fluorenylmethyloxycarbonyl-hydroxysuccinimide ester | Fluorenylmethyloxycarbonyl-hydroxysuccinimide ester | Dimethylformamide/water | 90–95 | Reduced oligomerization |
Allyloxycarbonyl/Fluorenylmethyloxycarbonyl | Allyloxycarbonyl-chloride → Fluorenylmethyloxycarbonyl-hydroxysuccinimide ester | Tetrahydrofuran/water → Dimethylformamide | 93–97 | Suppresses diacylation byproducts |
The deprotection kinetics of fluorenylmethyloxycarbonyl-azepane derivatives exhibit significant solvent and base dependence. Piperidine in dimethylformamide achieves complete deprotection within 20 seconds (t₁/₂ = 6 seconds at 20% concentration), while bulkier bases like dicyclohexylamine require extended reaction times (t₁/₂ = 35 minutes). This rapid cleavage occurs via E1cb elimination, generating dibenzofulvene—a reactive intermediate scavenged efficiently by piperidine to prevent side reactions with carboxylic acid functionalities [6]. For acid-sensitive azepane derivatives, electron-deficient fluorenylmethyloxycarbonyl variants (e.g., 2,7-dibromofluorenylmethyloxycarbonyl) demonstrate enhanced lability, reducing deprotection times by 10-fold in dichloromethane/morpholine systems [6].
Stereoselective functionalization of the azepane scaffold necessitates precise manipulation of ring conformation and substituent directionality. The seven-membered ring exhibits distinct pseudochair and twist-boat conformations, with the C4 carboxylic acid substituent adopting either equatorial or axial orientations that dramatically influence reactivity. Kinetic studies reveal that electrophilic attacks at C4 proceed via stereoelectronically controlled trajectories, where bulky reagents (e.g., tert-butyl bromoacetate) favor equatorial carboxylation through steric avoidance pathways. Conversely, nucleophilic additions to C4-keto precursors exhibit facial selectivity dictated by neighboring protective groups; fluorenylmethyloxycarbonyl-shielded nitrogen atoms enforce si-face approach in 73% of cases, verified by nuclear magnetic resonance coupling constants [2] [5].
Table 2: Stereochemical Outcomes of C4 Azepane Functionalization
Reaction Type | Substrate Configuration | Reagent/Conditions | **Major Isomer (Yield %) | diastereomeric Excess (%) |
---|---|---|---|---|
C4 Alkylation | (R)-3-Aminoazepane | Di-tert-butyl dicarbonate, sodium hydroxide | (4R)-Boc-azepane-4-COOH (81) | 88 |
C4 Amidination | (S)-3-Aminoazepane | Benzyl isocyanate, triethylamine | (4S)-PhCH₂NHC(O)N-azepane (75) | 92 |
Enzymatic Resolution | Racemic 4-Cyanomethyl azepane | Candida antarctica lipase B, vinyl acetate | (4R)-Acetate (48) | >99 |
Stereoselective Hydrogenation | 4-Dehydroazepine | Crabtree's catalyst, 300 psi hydrogen | cis-4-H-azepane-4-COOH (90) | 95 |
Ring-closing metathesis-derived azepines serve as pivotal intermediates for stereocontrolled dihydroxylation. Osmium tetraoxide/4-methylmorpholine N-oxide-mediated syn-hydroxylation of 1-fluorenylmethyloxycarbonyl-4,5-dehydroazepane generates C4/C5 diols with predictable stereochemistry: substrate-controlled diastereoselectivity yields >90% cis-diols when reacting exocyclic olefins, whereas endocyclic unsaturation favors trans-diol formation (dr 8:1). Computational modeling confirms that the fluorenylmethyloxycarbonyl group’s planar rigidity restricts transition-state flexibility, enforcing antiperiplanar oxygen delivery [4] [7]. For C4-azido intermediates, Staudinger reduction with triphenylphosphine followed by in situ carboxylation produces enantiopure 4-aminomethyl-azepane-4-carboxylic acids without epimerization—enabled by the fluorenylmethyloxycarbonyl group’s suppression of imine tautomerization [5].
Solid-phase peptide synthesis methodologies provide robust platforms for synthesizing azepane-4-carboxylic acid-containing peptidomimetics. The carboxylic acid moiety is typically anchored to Wang or Rink amide resins via ester linkages, permitting iterative fluorenylmethyloxycarbonyl deprotection/coupling cycles. Critical to success is suppressing aspartimide-like rearrangements—a risk when azepane-4-carboxylic acid neighbors electron-rich amino acids (e.g., serine, glycine). Incorporating 0.1 molar hydroxybenzotriazole in piperidine deprotection solutions reduces this side reaction by 40–60% versus standard protocols, while elevated steric hindrance from 2,4-dimethyl-3-pentyl ester protection virtually eliminates rearrangement [3]. For combinatorial libraries, orthogonally protected variants (e.g., allyl esters) enable selective on-resin derivatization: palladium-catalyzed deallylation liberates the C4 carboxyl group for amidation or macrocyclization while preserving fluorenylmethyloxycarbonyl protection on nitrogen [9] .
Table 3: Resin Performance in Azepane-4-carboxylic Acid Solid-Phase Synthesis
Resin Type | Linker Chemistry | Loading (mmol/g) | Cleavage Conditions | Purity (%) | Application Scope |
---|---|---|---|---|---|
Wang resin | C4-COOH ester bond | 0.4–0.7 | Trifluoroacetic acid/dichloromethane (1:1) | 75–82 | Linear peptidomimetics |
Rink amide resin | C4-CONH-amide | 0.3–0.6 | 95% trifluoroacetic acid | 88–94 | C-terminal amidated peptides |
Sieber amide resin | Acid-labile xanthenyl linker | 0.5–0.8 | 1% trifluoroacetic acid/dichloromethane | >95 | Orthogonal deprotection |
Trityl chloride resin | C4-COO-trityl | 0.2–0.5 | Acetic acid/trifluoroethanol/dichloromethane | 90–97 | Acid-sensitive sequences |
Automated protocols employing continuous-flow reactors enhance yields for long-chain azepane-embedded peptides. Coupling efficiencies exceeding 98% per cycle are achieved using 5-fold excess of O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate/Diisopropylethylamine activation at 45°C, with microwave assistance reducing cycle times to <8 minutes. Post-synthetic global cleavage employs trifluoroacetic acid/triisopropylsilane/water (95:2.5:2.5) for 3 hours, simultaneously removing fluorenylmethyloxycarbonyl and tert-butyl-based side-chain protections while excising the peptide-resin bond [3] .
Ring-closing metathesis constitutes the most atom-economical route to functionalized azepine precursors of 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid. Nitrogen-protected diene substrates—typically N-allyl-N-(but-3-en-1-yl)amines—undergo cyclization under ruthenium or molybdenum catalysis. Critical to preventing catalyst poisoning is nitrogen protection: fluorenylmethyloxycarbonyl, tert-butyloxycarbonyl, and benzyloxycarbonyl groups exhibit compatibility with Grubbs II catalysts (Cl₂(IMesH₂)(PCy₃)Ru=CHPh), whereas unprotected amines induce rapid decomposition. Molybdenum-based Schrock–Hoveyda catalysts (e.g., (2,6-diisopropylphenylimido)(2-methyl-2-phenylpropylidene)molybdenum(VI) bis(hexafluoro-tert-butoxide)) demonstrate superior efficacy for sterically encumbered dienes, achieving 92% conversion versus 65% for ruthenium alternatives at 0.5 mol% loading [4] [7] [9].
Table 4: Metathesis Catalyst Performance in Azepane Synthesis
Catalyst | Structure | Diene Substrate | Temperature (°C) | Conversion (%) | 7-Membered Ring Selectivity |
---|---|---|---|---|---|
Grubbs II | Cl₂(IMesH₂)(PCy₃)Ru=CHPh | N-Fluorenylmethyloxycarbonyl-C₃H₆-N-C₃H₆ | 40 | 88 | 6:1 vs 5-membered |
Hoveyda–Grubbs II | Cl₂(IMesH₂)Ru=CH(2-iPrO-C₆H₄) | N-Boc-C₃H₆-N-C₄H₈ | 45 | 82 | 8:1 vs 5-membered |
Schrock–Hoveyda Mo | (2,6-iPr₂C₆H₃N)(2-Me-2-Ph-propylidene)Mo(OtBu)₂ | N-Cbz-C₄H₈-N-C₄H₈ | 60 | 96 | >20:1 |
Grela Nitro Catalyst | Cl₂(IMesH₂)Ru=CH(2-NO₂-5-iPrO-C₆H₃) | N-Fluorenylmethyloxycarbonyl-C₄H₈-N-C₃H₆ | 50 | 95 | 12:1 |
Post-metathesis processing transforms unsaturated azepines into target carboxylic acids. Tandem dihydroxylation/oxidative cleavage protocols provide optimal regiocontrol: syn-addition of osmium tetraoxide generates C4/C5 diols that undergo sodium periodate-mediated C4-C5 bond scission, directly yielding 4-carboxyaldehydes. Subsequent Pinnick oxidation (sodium chlorite/sodium dihydrogen phosphate) furnishes 4-carboxylic acids without epimerization. Alternatively, hydroformylation using rhodium tris(triphenylphosphine) chloride under syngas (carbon monoxide/hydrogen 1:1) installs formyl groups at C4, which are oxidized to carboxylic acids in 80–85% overall yield [4] [7]. These methodologies enable gram-scale production of enantiopure 1-[(9H-fluoren-9-ylmethoxy)carbonyl]azepane-4-carboxylic acid derivatives for pharmaceutical applications.
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: